(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzothiazole scaffold substituted with three methyl groups at positions 3, 4, and 4. The (E)-configuration denotes the geometry of the imine double bond in the benzo[d]thiazol-2(3H)-ylidene moiety. The pyrrolidin-1-yl group at the 3-position of the benzamide introduces a polar, cyclic amide motif, which may influence solubility and target binding.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-9-13(2)19-16(10-12)28-21(23(19)3)22-20(27)14-5-4-6-15(11-14)24-17(25)7-8-18(24)26/h4-6,9-11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFMCQYITFQQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₆N₂O₆S
- Molecular Weight : 308.29 g/mol
- CAS Number : 55750-63-5
The compound features a dioxopyrrolidine moiety linked to a trimethylbenzo[d]thiazole , which is expected to contribute to its biological activity.
Antitumor Activity
Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. In vitro assays were conducted using multiple human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The results indicated significant antitumor activity:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 6.26 ± 0.33 | High |
| MCF7 | 10.50 ± 1.20 | Moderate |
| HCT116 | 8.00 ± 0.50 | High |
These findings suggest that the compound possesses a strong ability to inhibit cell proliferation in certain cancer types, particularly in lung and colon cancers.
The antitumor activity of the compound is believed to be linked to its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may interact with DNA, disrupting replication processes and leading to cell death. The binding affinity of the compound to DNA was assessed using fluorescence spectroscopy, revealing a significant interaction that suggests a potential mode of action through DNA intercalation.
Antimicrobial Activity
In addition to its antitumor effects, the compound has been tested for antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/ml) | Activity |
|---|---|---|
| Staphylococcus aureus | 31.5 | Moderate |
| Escherichia coli | 39.0 | Moderate |
| Pseudomonas aeruginosa | >50 | Inactive |
The results indicate that while the compound shows moderate antibacterial activity against some strains, it is less effective against others, highlighting the need for further optimization.
Study on Antitumor Efficacy
A study published in PMC evaluated several derivatives of benzothiazole compounds similar to our target molecule. The research demonstrated that compounds with structural similarities exhibited notable antitumor properties in both 2D and 3D cell culture models, emphasizing the importance of structural modifications in enhancing biological activity .
Research on Antimicrobial Properties
Another study focused on the synthesis of various dioxopyrrolidine derivatives, including our compound, which were tested against common bacterial pathogens. The findings highlighted the potential for these compounds as lead candidates for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Analog: 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (CAS: 868375-23-9)
Data Table: Comparative Analysis
| Property | Target Compound (3,4,6-trimethyl) | Analog (3-ethyl-4,6-difluoro) |
|---|---|---|
| Molecular Weight (g/mol) | ~395–400 (estimated) | 415.4 |
| XLogP3 | ~3.5–4.0 (estimated) | 2.9 |
| Hydrogen Bond Acceptors | 6 (estimated) | 6 |
| Rotatable Bonds | 3 (estimated) | 3 |
| Substituents on Benzothiazole | 3,4,6-trimethyl | 3-ethyl, 4,6-difluoro |
| Topological Polar Surface Area (Ų) | ~95–100 (estimated) | 95.4 |
Structural Insights :
Substituent Effects: Methyl vs. Ethyl: The 3-methyl group in the target compound reduces steric bulk compared to the 3-ethyl substituent in the analog. This may enhance binding to sterically constrained targets (e.g., enzyme active sites). Fluorine vs. In contrast, the 4,6-methyl groups in the target compound increase hydrophobicity, favoring membrane permeability .
Lipophilicity (XLogP3) :
The target compound’s higher estimated XLogP3 (~3.5–4.0 vs. 2.9) reflects increased lipophilicity due to three methyl groups, suggesting enhanced passive diffusion across biological membranes but possible trade-offs in aqueous solubility.
Molecular Weight : The analog’s higher molecular weight (415.4 vs. ~395–400) stems from ethyl and fluorine substituents. Lower molecular weight in the target compound may align better with drug-likeness criteria (e.g., Lipinski’s rules).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
